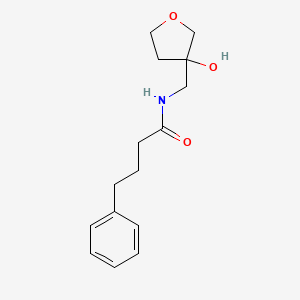

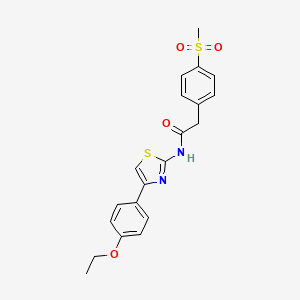

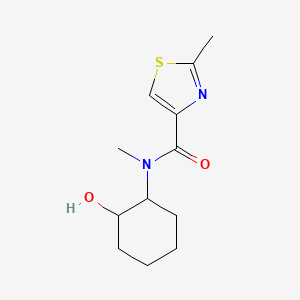

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a type of oxygen-containing heterocycle, and an amide group, which is a common functional group in biochemistry and drug design .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, tetrahydrofuran rings and amide groups are known to participate in a variety of chemical reactions. For example, tetrahydrofurans can undergo reactions with acids and bases, and amides can be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrahydrofuran ring and the amide group could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Stereoselective Synthesis

One application in scientific research for compounds structurally related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" includes the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives employing Prins cascade strategy. This method has been used to smoothly couple various aldehydes with 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, leading to the construction of spirocycles in a one-pot operation, which are significant in medicinal chemistry for their potential therapeutic effects (Reddy et al., 2014).

Neurotoxicity Studies

Another area of application involves the study of neurotoxic chemical analogs like N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its competitive inhibition of cytochrome P450 enzymes. These studies have implications in understanding neurodegenerative diseases such as Parkinson's disease, which could potentially relate to research on similar compounds for studying enzyme interactions and neuroprotection mechanisms (Fonné‐Pfister, Bargetzi, & Meyer, 1987).

Radiosynthesis for PET Imaging

Compounds structurally related have also been developed for Positron Emission Tomography (PET) imaging, such as the CGS 27023A derivative for matrix metalloproteinase inhibition. This showcases the potential use of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of imaging agents for disease diagnosis or research in enzymatic activity in vivo (Wagner et al., 2009).

Antipsychotic Agent Development

The in vitro and in vivo pharmacological properties of similar compounds, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide, have been explored as potent 5-HT2A receptor inverse agonists. This suggests potential research applications of "N-((3-hydroxytetrahydrofuran-3-yl)methyl)-4-phenylbutanamide" in the development of new therapeutic agents for psychiatric disorders (Vanover et al., 2006).

Propriétés

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14(16-11-15(18)9-10-19-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,18H,4,7-12H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTJRVHETJVDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)CCCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)

![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)